4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those containing the pyrazole moiety, play a crucial role in medicinal chemistry and organic synthesis. The pyrazole scaffold is recognized as a pharmacophore due to its presence in many biologically active compounds, serving as an interesting template for both combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis, showcasing widespread biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further highlights the importance of these heterocycles in medicinal chemistry, providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Synthesis of Tetrahydrobenzo[b]pyrans Using Organocatalysts
Research in the synthesis of tetrahydrobenzo[b]pyrans, which are significant due to their presence in many natural products and pharmaceuticals, demonstrates the interest in developing new methodologies for the construction of heterocyclic compounds. Organocatalytic approaches have been investigated for the synthesis of these compounds, highlighting the importance of green chemistry principles in the development of less toxic and more environmentally friendly reactions (Kiyani, 2018).
Future Directions
The potential applications of “4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one” and similar compounds are vast. For instance, some compounds have shown considerable antifungal activity and excellent antibacterial activity . They could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .
Properties
IUPAC Name |
4-(dimethylaminomethylidene)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)4-5-3-7-8-6(5)10/h3-4H,1-2H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNARJWAYOXLPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C=NNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404207 |
Source
|
Record name | 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821016-54-0 |
Source
|
Record name | 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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